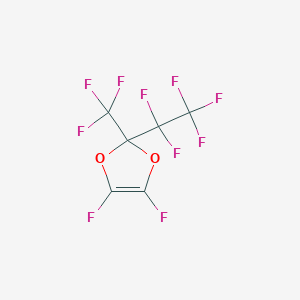

Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole

Description

Contextualizing Perfluorinated Dioxoles within Advanced Fluoropolymer Science

Traditional fluoropolymers like Polytetrafluoroethylene (PTFE) are semi-crystalline, which can lead to light scattering and opacity, limiting their use in optical applications. chromistechnologies.com The drive for materials with superior optical transparency and processability led researchers to focus on amorphous fluoropolymers. chromistechnologies.commdpi.com Perfluorinated dioxoles are a class of monomers that, when incorporated into a polymer chain, disrupt the regular packing of polymer chains, thus preventing crystallization. semanticscholar.org This results in amorphous materials that are not only transparent but also soluble in specific solvents, allowing for processing techniques like spin coating to form thin, uniform films. mdpi.com

The introduction of bulky, substituted dioxole rings into the polymer backbone is a key strategy for raising the glass transition temperature (Tg) of the resulting material. researchgate.net A higher Tg is desirable for applications requiring dimensional stability at elevated temperatures. The structure of the dioxole monomer, including the nature of the substituents at various positions on the ring, has a significant impact on the final properties of the polymer. researchgate.net This has led to the exploration of various perfluorinated dioxole monomers to tailor polymer characteristics for specific end-uses.

Historical Development of Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole Research

The journey of fluoropolymer research began with the discovery of PTFE in 1938. mdpi.com However, the need for more processable and optically clear fluoropolymers drove further innovation. A major breakthrough occurred in the 1980s with the development of the first fully amorphous fluoropolymer, Teflon™ AF, by DuPont. chromistechnologies.commdpi.com This material is a copolymer of tetrafluoroethylene (B6358150) and a related dioxole, perfluoro-2,2-dimethyl-1,3-dioxole. mdpi.comsemanticscholar.org This development marked a significant milestone and opened the door for the investigation of other perfluorinated dioxole monomers to create a new generation of high-performance materials.

Research into monomers like this compound is a direct extension of this foundational work. Scientists began to explore how modifying the substituent groups on the dioxole ring—in this case, by introducing an ethyl and a methyl group—could fine-tune the properties of the resulting copolymers. This line of inquiry has been driven by the demand for materials with very specific optical and physical properties for advanced applications, such as optical fibers and specialty membranes.

Overview of Key Research Areas for this compound Systems

Research involving this compound is primarily focused on its copolymerization and the characterization of the resulting materials for specific technological applications.

A significant area of investigation is the synthesis of copolymers for optical applications . Copolymers of this compound with perfluorovinyl ethers have been synthesized to produce amorphous materials with high optical transparency and low, non-monotonic refractive indices. researchgate.net These properties are critical for the fabrication of optical fibers and integrated optical waveguides. researchgate.net For instance, copolymers with perfluoro-5-methyl-3,6-dioxanon-1-ene have been shown to be amorphous, capable of film formation, and suitable for creating waveguiding structures. researchgate.net

The synthesis of these copolymers often employs high-pressure techniques without the need for initiators. researchgate.net This method allows for the creation of copolymers with controlled molecular weights and specific refractive index profiles.

Another key research area is the development of materials for gas separation membranes . While much of the foundational work in this area has been done with the related perfluoro-2,2-dimethyl-1,3-dioxole, the principles apply to copolymers derived from other perfluorinated dioxoles. techconnect.orgbiogeneral.commdpi.com The high free volume in amorphous fluoropolymers derived from dioxole monomers leads to high gas permeability, making them promising candidates for separating various gas mixtures. biogeneral.com

The synthesis of the monomer itself and understanding its polymerization kinetics are also active areas of research. Developing efficient synthetic routes to high-purity monomers is crucial for producing high-quality polymers. keio.ac.jp

Data Tables

Table 1: Properties of a Copolymer of this compound and Perfluoro-5-methyl-3,6-dioxanon-1-ene

| Property | Value |

| Molecular Weight | (1.2–4) x 10⁴ |

| Optical Transparency | High in the telecommunication C-band (1530–1565 nm) |

| Refractive Index Difference (Δn) | 0.015 (between copolymers with various compositions) |

| Physical State | Amorphous |

Data sourced from a study on copolymers for optical applications. researchgate.net

Table 2: Physical Properties of this compound (Monomer)

| Property | Value |

| Molecular Formula | C₆F₁₀O₂ |

| Molecular Weight | 294.05 g/mol |

| IUPAC Name | 4,5-difluoro-2-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1,3-dioxole |

Data from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1,3-dioxole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6F10O2/c7-1-2(8)18-4(17-1,6(14,15)16)3(9,10)5(11,12)13 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTQSUDHSNOUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(OC(O1)(C(C(F)(F)F)(F)F)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Polymerization of Perfluoro 2 Ethyl 2 Methyl 1,3 Dioxole and Its Copolymers

Homopolymerization Investigations of Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole

The homopolymerization of this compound has been a subject of scientific inquiry, primarily focusing on creating amorphous perfluoropolymers. These materials are noted for their high optical transparency, low refractive indices, and significant thermal and chemical stability.

Radical Polymerization Mechanisms and Kinetics

Radical polymerization is a key method for synthesizing polymers from perfluorinated dioxoles. The process typically involves the use of specialized initiators to generate free radicals, which then propagate through the monomer units. For analogous monomers like perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), polymerization is often conducted in bulk or solution. keio.ac.jpnyu.edu The kinetics of such reactions can be influenced by factors like monomer concentration, initiator efficiency, and the presence of solvents or chain transfer agents. researchgate.netantpedia.com For instance, studies on similar perfluorinated 2-methylene-1,3-dioxolane (B1600948) monomers have shown that the polymerization rate can vary depending on the specific monomer structure. researchgate.netantpedia.com

The choice of initiator is critical for the successful radical polymerization of perfluorinated monomers. Standard hydrocarbon-based initiators like 2,2'-Azobis(isobutyronitrile) have been found to be ineffective for initiating the polymerization of some perfluoro-dioxolane monomers, particularly in perfluorinated solvents or in bulk. researchgate.netantpedia.com In contrast, perfluorinated peroxides have demonstrated significant efficacy.

Perfluorodibenzoyl peroxide is a commonly used initiator for the polymerization of perfluorinated dioxolanes, such as perfluoro-2-methylene-4-methyl-1,3-dioxolane. keio.ac.jpnyu.edu It effectively generates the initial radicals needed to start the polymerization chain reaction. Other initiators, such as perfluorodi-tert-butyl peroxide, have also been successfully used in bulk polymerization of these related monomers. keio.ac.jp The polymerization is typically carried out at elevated temperatures, for example starting at 60 °C and gradually increasing to achieve higher conversion. keio.ac.jp

| Initiator | Monomer Example | Polymerization Conditions | Efficacy |

|---|---|---|---|

| Perfluorodibenzoyl Peroxide | Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) | Bulk/Solution | Effective in initiating polymerization. keio.ac.jp |

| Perfluorodi-tert-butyl Peroxide | Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) | Bulk | Effective in initiating polymerization. keio.ac.jp |

| Perfluorobenzoyl Peroxide (PFBP) | Copolymers of Perfluoro(2-methylene-4-methyl-1,3-dioxolane) | Bulk | Effective for copolymerization. researchgate.net |

| 2,2'-Azobis(isobutyronitrile) (AIBN) | Perfluorinated 2-methylene-1,3-dioxolanes | Perfluoro solvent/Bulk | Reported as ineffective. researchgate.netantpedia.com |

Chain transfer is a crucial reaction in polymer chemistry for controlling the molecular weight of the final polymer. wikipedia.org The process involves the termination of a growing polymer chain and the creation of a new radical on a different molecule, known as a chain transfer agent (CTA). wikipedia.org This new radical can then initiate the growth of a new polymer chain, effectively regulating the average chain length and, consequently, the molecular weight. wikipedia.org

In the polymerization of perfluorinated dioxole monomers, chain transfer agents are deliberately introduced to manage the polymer's molecular weight. For the polymerization of the closely related perfluoro-2-methylene-4-methyl-1,3-dioxolane, several compounds have been effectively used as regulators. keio.ac.jpnyu.edu These include halocarbons such as carbon tetrachloride and carbon tetrabromide, as well as sulfuryl chloride. keio.ac.jpnyu.edu The use of these agents allows for a nondegradative chain transfer process, enabling precise control over the polymer's properties. keio.ac.jpnyu.edu The effectiveness of a chain transfer agent is dependent on its ability to react with the growing polymer radical and generate a new, active radical. wikipedia.org

| Chain Transfer Agent (CTA) | Function | Outcome |

|---|---|---|

| Carbon Tetrachloride | Regulates molecular weight. keio.ac.jpnyu.edu | Characterized by nondegradative chain transfer. keio.ac.jpnyu.edu |

| Carbon Tetrabromide | Regulates molecular weight. keio.ac.jpnyu.edu | Used in photopolymerization studies of related monomers. researchgate.netantpedia.com |

| Sulfuryl Chloride | Regulates molecular weight. keio.ac.jpnyu.edu | Characterized by nondegradative chain transfer. keio.ac.jpnyu.edu |

High-Pressure Polymerization Studies

High-pressure polymerization represents an alternative and powerful technique for synthesizing perfluoropolymers, including those derived from this compound. This method can lead to the formation of high-molecular-weight polymers and offers unique mechanistic pathways.

A significant advantage of high-pressure polymerization is the ability to induce polymerization without the need for chemical initiators. researchgate.net Copolymers of this compound and perfluoro-5-methyl-3,6-dioxanon-1-ene have been successfully synthesized using an initiator-free high-pressure technique. researchgate.net This method has also been applied to produce copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and perfluoropropyl vinyl ether. researchgate.net The mechanism is believed to involve the formation of diradicals or other reactive species directly from the monomer molecules under the extreme pressure conditions, which then initiate polymerization. This "spontaneous" polymerization avoids potential contamination from initiator fragments, which can be advantageous for applications requiring high purity, such as in optics.

Pressure and temperature are critical parameters that directly influence the outcome of high-pressure polymerization. They affect the reaction rate, polymer yield, molecular weight, and the resulting polymer microstructure. For copolymers of this compound, the high-pressure technique yielded polymers with molecular weights in the range of (1.2–4) × 10⁴ atomic mass units. researchgate.net These resulting copolymers are amorphous and capable of forming films, making them suitable for optical applications. researchgate.net While specific data correlating pressure and temperature with yield for this exact monomer is limited, the general principle holds that increasing pressure typically enhances the polymerization rate and yield. Temperature control is also vital; for the radical polymerization of similar monomers, temperatures are often gradually increased to maximize monomer conversion. keio.ac.jp The combination of high pressure and controlled temperature allows for the synthesis of amorphous perfluoropolymers with desirable properties like high optical transparency and a low refractive index. researchgate.net

Competing Polymerization Pathways: Ring-Opening vs. Vinyl Addition

The polymerization of perfluorinated dioxoles, including this compound, can proceed through two primary competing pathways: vinyl addition and ring-opening polymerization. The dominant pathway determines the final polymer's molecular structure and, consequently, its physical and chemical properties.

Vinyl Addition: This is a 1,2-addition reaction across the carbon-carbon double bond within the dioxole ring. This pathway leads to a polymer backbone with the intact dioxole ring as a bulky pendant group.

Ring-Opening Polymerization: This pathway involves the cleavage of the dioxole ring, which is then incorporated into the polymer backbone. Research on analogous monomers, such as 5,6-Benzo-2-methylene-1,3-dioxepane (BMDO), demonstrates that radical ring-opening can be a significant reaction pathway. wikipedia.org This process can lead to the formation of ester or ether linkages within the polymer chain, altering its properties compared to a pure vinyl addition polymer. In some cases, ring-opening can also lead to crosslinking. fluorine1.ru

The selectivity between vinyl addition and ring-opening polymerization is influenced by several key reaction parameters. While specific studies detailing these factors for this compound are not extensively documented in the available literature, principles derived from similar fluorinated and non-fluorinated cyclic monomers provide insight.

Temperature and Pressure: Many perfluorinated monomers exhibit low reactivity under standard conditions and often require elevated pressure and temperature to achieve polymerization. fluorine1.ru For instance, the synthesis of copolymers of the related monomer perfluoro-2,2-dimethyl-1,3-dioxole is often conducted at ultrahigh pressures (14-15 thousand atm) and temperatures between 130-150°C. fluorine1.ruresearchgate.net These conditions can influence the activation energies of the competing pathways, thereby affecting the final polymer structure.

Initiator Type: The choice of radical initiator can play a role in directing the polymerization pathway, although many polymerizations of these monomers are carried out at high pressures without any initiator. fluorine1.ruresearchgate.netnih.gov In other systems, such as the polymerization of furfuryl alcohol, the type of acidic initiator has been shown to affect the degree of ring-opening. google.com

Solvent and Monomer Concentration: The reaction environment, including the choice of solvent and the concentration of the monomer, can also affect pathway selectivity. In the polymerization of furfuryl alcohol, the presence of polar protic solvents like water was found to increase the degree of ring-opening structures. google.com

Distinguishing between the structural units formed from vinyl addition versus ring-opening is crucial for understanding the structure-property relationships of the resulting polymer. 19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and primary tool for this analysis. ethz.chmdpi.com

The large chemical shift dispersion in 19F NMR allows for the identification of fluorine atoms in different chemical environments. chemeurope.com Structural units from vinyl addition would retain the characteristic signals of the perfluoroalkyl groups and the dioxole ring, whereas ring-opened structures would exhibit new signals corresponding to fragments of the cleaved ring, such as -CF2O- groups in different environments or fluorinated ester groups. wikipedia.orgethz.ch By integrating the signals corresponding to the different structural units, their relative proportions in the polymer chain can be quantified. fluorine1.rumdpi.com This analytical approach is essential for correlating the polymerization conditions with the resulting polymer microstructure.

Copolymerization Studies of this compound

Copolymerization is a versatile strategy used to modify and enhance the properties of polymers. By incorporating one or more different comonomers with this compound, material properties such as glass transition temperature (Tg), solubility, mechanical strength, and optical characteristics can be precisely tailored.

The behavior of monomers during copolymerization is described by their reactivity ratios, r1 and r2. These ratios are a cornerstone of polymer chemistry, indicating the preference of a growing polymer chain radical to add a monomer of its own kind versus the other comonomer.

The Mayo-Lewis equation is the fundamental kinetic model used to describe the composition of a copolymer based on the monomer feed composition and the reactivity ratios. wikipedia.orgrsc.org

d[M1]/d[M2] = ([M1]/[M2]) * (r1[M1] + [M2]) / ([M1] + r2[M2])

Where:

d[M1]/d[M2] is the ratio of the rates of incorporation of the two monomers into the copolymer.

[M1] and [M2] are the molar concentrations of the monomers in the feed.

r1 and r2 are the reactivity ratios for monomer 1 and monomer 2, respectively.

While specific, published reactivity ratios for the copolymerization of this compound were not found in the reviewed literature, qualitative assessments have been made for similar systems. For example, in the copolymerization of perfluoro-2,2-dimethyl-1,3-dioxole (D1) with a perfluoronylvinyl ether (E6), it was noted that the dioxole monomer (D1) is more active in the radical polymerization process. fluorine1.ru This suggests that rD1 would be greater than rE6.

Graphically, reactivity ratios can be determined using methods such as the Fineman-Ross and Kelen-Tüdös methods, which linearize the copolymerization equation to allow for the determination of r1 and r2 from experimental data of monomer and copolymer compositions. researchgate.netscielo.orgwolfram.com

Research has explored the copolymerization of perfluorinated dioxoles with various fluoro-comonomers to produce amorphous polymers with high glass transition temperatures and low refractive indices, making them suitable for optical and electronic applications. fluorine1.ru

Perfluorinated vinyl ethers are common comonomers used with perfluorinated dioxoles to produce amorphous copolymers with desirable properties. For instance, copolymers of this compound and perfluoro-5-methyl-3,6-dioxanon-1-ene have been synthesized. scielo.org Similarly, the closely related perfluoro-2,2-dimethyl-1,3-dioxole (PDD) has been copolymerized with various perfluorinated vinyl ethers.

Synthesis of these copolymers is often achieved under demanding conditions. One method involves polymerization at ultrahigh pressure (14-15 thousand atm) and elevated temperatures (130-150°C) for extended periods (72-96 hours) without an initiator. fluorine1.ru This process has been used to create copolymers of PDD and Perfluoro(propyl vinyl ether). nih.govresearchgate.net An alternative approach uses lower temperatures (e.g., 65°C) in the presence of a water-soluble initiator like ammonium (B1175870) persulfate to copolymerize PDD with Perfluoro(methyl vinyl ether) (PMVE). semanticscholar.org

The resulting copolymers are typically amorphous, a crucial property for optical applications as it minimizes light scattering. For example, copolymers of PDD with perfluorobutenyl vinyl ether are amorphous at any molar ratio. researchgate.net However, for copolymers with Perfluoro(propyl vinyl ether), the material is generally amorphous if the ether content is below 30 mol%. researchgate.net These copolymers are soluble in specific perfluorinated solvents, allowing them to be processed into thin films and coatings. nih.govresearchgate.net

The table below summarizes findings for the copolymerization of perfluorodioxoles with various comonomers, illustrating the reactivity and properties of the resulting polymers. Note: Data for the closely related Perfluoro-2,2-dimethyl-1,3-dioxole (PDD) is used as a proxy where specific data for this compound is unavailable in the searched literature.

Investigation of Co-monomer Systems

Fluoroolefins (e.g., Tetrafluoroethylene (B6358150), Chlorotrifluoroethylene (B8367), Perfluorohex-1-ene)

The copolymerization of perfluorinated dioxoles with fluoroolefins is a key method for producing amorphous fluoropolymers with a unique combination of properties.

Tetrafluoroethylene (TFE):

While direct studies on the copolymerization of this compound with tetrafluoroethylene (TFE) are not extensively documented, research on PDD and TFE copolymers is well-established. These copolymers are noted for their high glass transition temperatures (Tg), excellent optical clarity, and good physical properties, making them suitable for applications such as cladding for optical fibers and materials for circuit boards. google.combiogeneral.comepo.org The presence of the bulky dioxole ring disrupts the crystallinity typically associated with polytetrafluoroethylene (PTFE), leading to amorphous materials. biogeneral.comepo.org The copolymerization is typically carried out via free-radical polymerization. epo.org It is reasonable to infer that copolymers of this compound with TFE would also yield amorphous materials with similar desirable properties.

A patented method for producing block copolymers of PDD and TFE involves iodine transfer polymerization to create an active iodine-terminated poly(PDD-co-TFE) block, which can then be further reacted with other monomers. patsnap.com This technique allows for the synthesis of well-defined block architectures.

Chlorotrifluoroethylene (CTFE):

Copolymers of PDD and chlorotrifluoroethylene (CTFE) have been synthesized, resulting in amorphous polymers with high glass transition temperatures. For instance, a copolymer with a monomer composition of 23:77 mole % CTFE to PDD exhibited a single Tg of 184°C. google.com The synthesis can be performed in an aqueous dispersion system. google.com Given the structural similarity, it is expected that this compound would copolymerize with CTFE in a similar fashion to produce amorphous copolymers.

Perfluorohex-1-ene (B1329354):

Research has been conducted on the copolymerization of PDD with perfluorohex-1-ene via an ultrahigh-pressure technique without the use of initiators. fluorine1.ru The resulting copolymers were found to be amorphous when the perfluorohex-1-ene content was below 35 mol%. fluorine1.ru These amorphous copolymers exhibit high optical transparency and a low refractive index. fluorine1.ru It is plausible that this compound would exhibit similar copolymerization behavior with perfluorohex-1-ene under high pressure.

The following table summarizes the properties of copolymers of the analogous monomer, PDD, with various fluoroolefins.

| Comonomer | PDD Mole % | Comonomer Mole % | Glass Transition Temperature (Tg) (°C) | Polymerization Method | Reference |

| CTFE | 77 | 23 | 184 | Aqueous Dispersion | google.com |

| Perfluorohex-1-ene | >65 | <35 | - | Ultrahigh Pressure | fluorine1.ru |

Note: This data is for copolymers of Perfluoro-2,2-dimethyl-1,3-dioxole (PDD), a structural analog of this compound.

Other Fluorinated and Non-Fluorinated Comonomers (e.g., Vinyl Acetate)

Other Fluorinated Comonomers:

Copolymers of this compound and perfluoro-5-methyl-3,6-dioxanon-1-ene (a perfluorovinyl ether) have been successfully synthesized using a high-pressure technique without initiators. researchgate.net These copolymers possess molecular weights in the range of (1.2–4) × 10⁴ g/mol and exhibit high optical transparency in the telecommunication C-band. researchgate.net The refractive index of these copolymers can be tuned by varying the comonomer composition. researchgate.net This demonstrates the feasibility of copolymerizing this compound with other functionalized fluorinated monomers.

Non-Fluorinated Comonomers (e.g., Vinyl Acetate):

The copolymerization of fluoroolefins such as tetrafluoroethylene (TFE) and chlorotrifluoroethylene (CTFE) with vinyl acetate (B1210297) has been successfully carried out in supercritical carbon dioxide via a free-radical mechanism. utoronto.ca This process can yield high molecular weight copolymers without the need for surfactants. utoronto.ca While there is no direct report on the copolymerization of this compound with vinyl acetate, the existing research on other fluoroolefins suggests that such a copolymerization could be achievable, likely resulting in a material with a combination of fluorinated and non-fluorinated segments, which could offer unique surface properties and reactivity.

Control over Copolymer Composition and Sequence Distribution

The control of copolymer composition and sequence distribution is crucial for tailoring the final properties of the material. In the context of perfluorinated dioxole copolymers, several factors can be manipulated:

Monomer Feed Ratio: The composition of the resulting copolymer is directly influenced by the initial feed ratio of the comonomers. By adjusting the relative concentrations of this compound and the comonomer, the incorporation of each monomer unit into the polymer chain can be controlled.

Reactivity Ratios: The reactivity ratios of the comonomers determine the tendency for alternating, random, or block-like sequences. For some perfluorinated dioxolane copolymers, the reactivity ratios have been found to be close to ideal, leading to the formation of random copolymers. researchgate.net For instance, in the copolymerization of perfluoro(2-methylene-4,5-dimethyl-1,3-dioxolane) and perfluoro(2-methylene-1,3-dioxolane), the reactivity ratios (r1 and r2) were determined to be 1.12 and 1.32, respectively, indicating the formation of nearly ideal random copolymers. researchgate.net

Polymerization Method: The choice of polymerization technique can significantly impact the sequence distribution. For example, living polymerization techniques, such as iodine transfer polymerization, can be employed to create block copolymers with well-defined segments. patsnap.com In contrast, conventional free-radical polymerization often leads to more random sequence distributions. biogeneral.com

Synthesis of Specific Copolymer Architectures (e.g., Random, Block)

The synthesis of specific copolymer architectures allows for the precise design of materials with targeted macroscopic properties.

Random Copolymers:

Random copolymers of perfluorinated dioxoles are typically synthesized through free-radical polymerization where the monomer reactivity ratios are close to one. biogeneral.comresearchgate.net For example, copolymers of PDD and TFE are often assumed to be random, as indicated by the presence of a single glass transition temperature. biogeneral.com These amorphous random copolymers are valued for their optical transparency and high-temperature stability. biogeneral.comepo.org The synthesis of copolymers of this compound with various comonomers via conventional radical polymerization would likely result in random architectures, provided the reactivity ratios are suitable.

Block Copolymers:

Structural Elucidation and Morphological Analysis of Poly Perfluoro 2 Ethyl 2 Methyl 1,3 Dioxole and Copolymers

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of fluoropolymers. Techniques such as Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) and Infrared (IR) Spectroscopy provide detailed insights into the polymer's microstructure and the functional groups present.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) is a powerful, non-destructive technique for the microstructural analysis of fluoropolymers. acs.org Due to the high sensitivity of the ¹⁹F nucleus and its wide range of chemical shifts, subtle differences in the electronic environment of fluorine atoms along the polymer chain can be resolved. azom.com This allows for detailed characterization of monomer incorporation, sequence distribution in copolymers, and the identification of structural defects or end groups. acs.orgubc.ca

In the analysis of copolymers containing perfluorinated dioxole units, ¹⁹F NMR spectra can distinguish between fluorine atoms in the dioxole ring, the perfluoroalkyl side groups, and those in comonomer units. For instance, in studies of similar copolymers, such as those of perfluoro-2,2-dimethyl-1,3-dioxole, distinct signals are assigned to the CF₃ groups on the dioxole ring and the fluorine atoms of the comonomer. fluorine1.ru The relative integration of these signals allows for a precise quantification of the molar content of each monomer unit within the copolymer chain. fluorine1.ru

The chemical shifts are highly dependent on the neighboring monomer units, a feature that is exploited to determine the sequence distribution (e.g., random, alternating, or blocky). acs.org Two-dimensional NMR techniques, such as COSY, can further elucidate the connectivity between different fluorine environments, confirming structural assignments. researchgate.net

Table 1: Illustrative ¹⁹F NMR Chemical Shift Assignments for a Perfluorinated Dioxole Copolymer System This table is based on data for analogous perfluorinated dioxole copolymers and serves to illustrate the analytical methodology.

| Fluorine Environment | Typical Chemical Shift Range (ppm) | Information Provided |

| CF₃ groups on dioxole ring | -82 to -85 | Corresponds to the dioxole monomer unit. fluorine1.ru |

| CF₂ groups in comonomer | -120 to -125 | Corresponds to the comonomer unit (e.g., a perfluorovinyl ether). fluorine1.ru |

| Solvent (e.g., Hexafluorobenzene) | ~ -167 | Internal reference or solvent peak. fluorine1.ru |

| Polymer backbone fluorine | Varies widely | Dependent on monomer sequence and stereochemistry. acs.org |

This data is illustrative and based on findings for similar perfluorinated copolymers. fluorine1.ru

The primary region of interest for Poly(Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole) and its copolymers is the C-F stretching region, which generally appears between 1100 and 1350 cm⁻¹. researchgate.net The complex pattern of peaks in this region serves as a "fingerprint" for the specific fluoropolymer structure. The spectra can confirm the successful polymerization of the dioxole monomer and the incorporation of comonomers. The absence of absorption bands corresponding to C=C double bonds confirms that polymerization occurred across the vinyl group. researchgate.net Furthermore, the absence of C-H stretching bands (typically 2850-3000 cm⁻¹) verifies the perfluorinated nature of the polymer. spectroscopyonline.com

Table 2: Key Infrared Absorption Bands for Characterizing Perfluorinated Polymers

| Wavenumber Range (cm⁻¹) | Functional Group / Vibration | Significance |

| 1100 - 1350 | C-F (stretch) in CF, CF₂, CF₃ | Strong, complex absorptions characteristic of fluoropolymers. researchgate.net |

| ~1780 | C=O (stretch) | Indicates potential thermal degradation or presence of carboxylic acid/acyl fluoride (B91410) end groups. 20.210.105 |

| 2850 - 3000 | C-H (stretch) | Absence confirms complete fluorination. |

| No significant absorption | C=C (stretch) | Absence confirms consumption of monomer double bonds during polymerization. researchgate.net |

Thermal and Thermomechanical Analysis Methodologies

The thermal and thermomechanical properties of a polymer define its operational limits and dimensional stability. Methodologies like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Thermomechanical Analysis (TMA) are employed to evaluate these critical characteristics.

Differential Scanning Calorimetry (DSC) is the primary technique used to determine the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is a critical parameter for amorphous polymers, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. epo.org For high-temperature applications, a high Tg is desirable. epo.org

The DSC method involves heating a small sample at a controlled rate and measuring the difference in heat flow required to raise the temperature of the sample compared to a reference. keio.ac.jp The Tg is observed as a step-like change in the heat capacity. researchgate.net Studies on the homopolymer of this compound have reported a high glass transition temperature of 235°C, indicating its suitability for demanding, high-temperature environments. researchgate.net In copolymers, the Tg is typically dependent on the composition and the nature of the comonomers. For example, copolymers of the similar perfluoro(2,2-dimethyl-1,3-dioxole) (PDD) with perfluoro(butenyl vinyl ether) (PBVE) show Tg values that vary with the monomer ratio. researchgate.netsemanticscholar.org

Table 3: Glass Transition Temperatures (Tg) of a Perfluorodioxole Homopolymer and Related Copolymers

| Polymer | Composition | Glass Transition Temperature (Tg) |

| Poly(this compound) | Homopolymer | 235°C researchgate.net |

| Poly(PFMMD) | Homopolymer of a related dioxolane | 134-135°C keio.ac.jp |

| CyclAFlor™ | 88% PDD / 12% PBVE Copolymer | 158°C researchgate.net |

| CyclAFlor™ | 50% PDD / 50% PBVE Copolymer | 134°C researchgate.net |

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of a polymer by monitoring its mass as a function of temperature in a controlled atmosphere. tainstruments.com The temperature at which significant weight loss begins is taken as the onset of decomposition, which is a key indicator of the material's thermal stability. cswab.org

Perfluoropolymers are renowned for their exceptional thermal stability due to the strength of the C-F bond. cswab.org TGA analysis of these materials typically shows no significant weight loss until very high temperatures are reached. For example, the related polymer poly(PFMMD) exhibits an initial decomposition temperature higher than 370°C in a nitrogen atmosphere. keio.ac.jp TGA can be performed at various heating rates to obtain kinetic information about the degradation process. tainstruments.com The degradation of fluoropolymers can produce a range of smaller fluorinated compounds. turi.orgcswab.org

Table 4: Typical Decomposition Onset Temperatures for Various Fluoropolymers from TGA

| Polymer | Atmosphere | Decomposition Onset Temp. (°C) |

| Poly(PFMMD) | Nitrogen | > 370 keio.ac.jp |

| Polytetrafluoroethylene (PTFE) | Nitrogen | ~500 cswab.org |

| Viton A (VDF-HFP copolymer) | Nitrogen | ~420 (for 49 min half-life) researchgate.net |

Thermomechanical Analysis (TMA) measures the dimensional changes of a material as a function of temperature while it is subjected to a constant force (or load). netzsch.com This technique is highly sensitive for assessing dimensional stability, determining the coefficient of thermal expansion (CTE), and identifying softening temperatures and glass transitions. thermalsupport.com

For a material like Poly(this compound), TMA is used to measure its CTE, which is the rate at which the material expands or contracts with temperature changes. netzsch.com A sharp increase in the slope of the TMA curve (dimension change vs. temperature) indicates the glass transition temperature, as the material's expansion rate increases significantly above its Tg. thermalsupport.com TMA is often more sensitive than DSC for detecting the Tg in highly crosslinked or filled polymer systems. netzsch.com The dimensional stability across a wide temperature range is a critical property for applications in optics and electronics, where precise geometries must be maintained.

Table 5: Information Obtainable from TMA for a High-Performance Polymer

| Measurement Mode | Property Measured | Significance for Polymer Characterization |

| Expansion | Coefficient of Thermal Expansion (CTE) | Quantifies dimensional change with temperature, crucial for material compatibility in assemblies. netzsch.com |

| Expansion / Penetration | Glass Transition Temperature (Tg) | Identifies the softening point and upper service temperature for structural applications. thermalsupport.com |

| Penetration | Softening Temperature | Measures the temperature at which a probe penetrates the sample under load, indicating loss of mechanical strength. thermalsupport.com |

| Tension (Fibers/Films) | Shrinkage / Elongation | Assesses dimensional changes due to processing-induced stress or crystallization. thermalsupport.com |

Structure Property Relationships in Poly Perfluoro 2 Ethyl 2 Methyl 1,3 Dioxole Systems

Correlation Between Monomer Structure and Polymerization Behavior

The structure of perfluorinated dioxole monomers significantly influences their polymerizability and the properties of the resulting polymers. While specific kinetic data for the homopolymerization of Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole is not extensively detailed in publicly available literature, general trends can be observed from related perfluorinated dioxolane monomers.

The homopolymerization of a structurally similar monomer, perfluoro(2-methyl-2-ethyl-dioxole), has been achieved at high pressures (10 kbar) and temperatures between 50-60 °C. researchgate.net The resulting polymer is amorphous with a high glass transition temperature (Tg) of 235 °C. researchgate.net This suggests that the bulky ethyl and methyl groups on the dioxole ring contribute to the amorphous nature of the polymer by hindering chain packing.

In a broader context, the radical polymerization of various perfluoro-2-methylene-1,3-dioxolanes, which are precursors to the dioxole polymers, is readily initiated by perfluorinated peroxides at temperatures of 60-80 °C. researchgate.net The polymerization rate of these monomers is dependent on the nature of the substituents on the 4 and 5 positions of the dioxolane ring. researchgate.net For instance, kinetic studies on perfluorinated 2-methylene-1,3-dioxolane (B1600948) monomers have shown that the polymerization rate of Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane is higher than that of perfluoro-3-methylene-2,4-dioxabicyclo[4.3.0]nonane. acs.org

The presence of bulky side groups, such as the ethyl and methyl groups in this compound, generally leads to the formation of amorphous polymers with high glass transition temperatures. researchgate.netresearchgate.net This is a desirable characteristic for applications requiring optical transparency and dimensional stability at elevated temperatures.

Influence of Polymerization Conditions on Resulting Polymer Architecture and Properties

The conditions under which polymerization is conducted have a profound impact on the architecture and properties of the resulting poly(perfluorodioxole). Key parameters include pressure, temperature, and the choice of initiator.

Pressure and Temperature: High-pressure polymerization, often performed without an initiator, is a common technique for synthesizing amorphous perfluorinated copolymers. researchgate.netfluorine1.ru For example, copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and perfluoronylvinyl ether have been synthesized at pressures of 14-15 thousand atmospheres and temperatures of 130-150°C. fluorine1.ru These conditions promote the formation of linear polymers with high molecular weights. fluorine1.ru Similarly, the homopolymer of perfluoro(2-methyl-2-ethyl-dioxole) was synthesized under high pressure (10 kbar). researchgate.net The glass transition temperature (Tg) of polymers can be influenced by the polymerization temperature, which affects chain mobility and packing. icm.edu.pl For some polymers, higher polycondensation temperatures can lead to higher molecular weights and, consequently, altered thermal and mechanical properties. icm.edu.pl

Initiators: Free radical polymerization is a common method for producing perfluorinated polymers. fujifilm.comwikipedia.org Perfluorinated peroxides, such as perfluorobenzyl peroxide, are effective initiators for the polymerization of perfluorodioxolane monomers. mdpi.com The concentration and type of initiator can influence the molecular weight and molecular weight distribution of the resulting polymer. mdpi.comnih.gov For instance, in the polymerization of other monomers, a higher initiator concentration generally leads to a higher polymerization rate but can result in shorter polymer chains. nih.gov The use of certain initiators can also introduce specific end-groups on the polymer chains, which may affect the thermal stability of the polymer. up.ac.za For example, the thermal decomposition of carboxylate end groups introduced by some initiators can cause discoloration in polytetrafluoroethylene (PTFE) at high temperatures. up.ac.za

The following table summarizes the influence of polymerization conditions on the properties of a related perfluorodioxolane polymer, Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (Poly(PFMMD)).

| Polymerization Condition | Influence on Polymer Properties | Reference Compound |

|---|---|---|

| Use of perfluorobenzyl peroxide initiator | Initiates free radical polymerization. mdpi.com | Poly(PFMMD) mdpi.com |

| Polymerization at 60-80 °C | Effective temperature range for decomposition of perfluorobenzyl peroxide. mdpi.com | Poly(PFMMD) mdpi.com |

| Use of chain transfer agents (e.g., CCl4, CBr4) | Regulates molecular weight of the polymer. keio.ac.jp | Poly(PFMMD) keio.ac.jp |

Impact of Co-monomer Composition on Macroscopic Characteristics

Copolymerization of this compound with other fluorinated monomers is a versatile strategy to tailor the macroscopic properties of the resulting material. The composition of the co-monomer has a significant impact on optical, thermal, mechanical, and gas transport properties.

Optical Properties: Copolymers of this compound with perfluoro(propyl vinyl ether) or perfluoro-5-methyl-3,6-dioxanon-1-ene exhibit high optical transparency and low refractive indices. researchgate.net The refractive index can be tuned by varying the molar percentage of the co-monomer, which is crucial for the fabrication of optical fibers and waveguides. researchgate.net For instance, in copolymers with perfluoro-5-methyl-3,6-dioxanon-1-ene, the refractive index shows a non-monotonic dependence on the co-monomer content. researchgate.net

Thermal and Mechanical Properties: The incorporation of co-monomers can significantly alter the thermal and mechanical properties of perfluorodioxole polymers. For example, copolymerizing perfluoro(2-methylene-4-methyl-1,3-dioxolane) with chlorotrifluoroethylene (B8367) (CTFE) leads to a decrease in the glass transition temperature (Tg) and Young's modulus as the CTFE content increases. mdpi.com Conversely, the tensile strength and elongation at break are improved, indicating that the brittleness of the homopolymer can be reduced and flexibility enhanced through copolymerization. mdpi.com

Gas Permeability: Amorphous perfluorinated polymers, including copolymers of perfluorodioxoles, are known for their high gas permeability. semanticscholar.org The choice and proportion of the co-monomer can be used to adjust the fractional free volume of the polymer, thereby influencing its gas separation performance. mdpi.com For instance, in copolymers of perfluoro(butenyl vinyl ether) and perfluoro(2,2-dimethyl-1,3-dioxole), increasing the content of the dioxole monomer leads to an exponential increase in gas permeability due to the disruption of chain packing by the bulky substituents on the dioxole unit. researchgate.net This allows for the tailoring of membranes for specific gas separation applications. mdpi.com

The table below presents data on the mechanical properties of copolymers of a related monomer, perfluoro(2-methylene-4-methyl-1,3-dioxolane) (PFMMD), with chlorotrifluoroethylene (CTFE).

| CTFE Content (mol%) | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| 0 | 1.2 | 25 | 2 |

| 10 | 1.0 | 30 | 5 |

| 20 | 0.8 | 35 | 10 |

| 30 | 0.6 | 40 | 20 |

Data adapted from studies on PFMMD-co-CTFE copolymers. mdpi.com

Theoretical and Computational Chemistry Studies on Molecular and Electronic Structure

While specific computational studies on this compound are not widely reported, theoretical and computational chemistry provides powerful tools for understanding the structure-property relationships in perfluorinated polymers. These methods offer insights into molecular conformations, chain dynamics, and intermolecular interactions that are often difficult to obtain through experimental techniques alone.

Quantum mechanical methods, such as Density Functional Theory (DFT), are employed to investigate the geometric and electronic structures of monomers and polymer fragments. researchgate.netresearchgate.netnih.gov For related fluorinated dioxole systems, DFT calculations have been used to interpret infrared and Raman spectra, allowing for the identification of spectroscopic markers related to chemical and structural features. researchgate.net Such calculations can predict the most stable conformations of the monomer and provide insights into the flexibility of the polymer chain. researchgate.net For instance, studies on copolymers of tetrafluoroethylene (B6358150) and 2,2,4-trifluoro-5-trifluoromethoxy-1,3-dioxole have used DFT to analyze the effect of the bulky dioxole unit on the molecular structure and chain flexibility. researchgate.net

Molecular dynamics (MD) simulations are a valuable tool for studying the dynamic behavior of polymer chains in the melt or glassy state. nih.gov For amorphous perfluoropolymers, MD simulations can provide information on properties such as the radius of gyration, chain stiffness, and the distribution of free volume. Although specific MD studies on Poly(this compound) are not available, simulations of other amorphous polymers, like polyethylene, have been used to test models of polymer dynamics and understand the dependence of properties on chain length. nih.gov For ionic copolymers, MD simulations have shown that electrostatic interactions play a major role in determining mechanical properties like Young's modulus and yield strength. nih.gov

The physical properties of polymers are heavily influenced by intermolecular interactions. libretexts.orgharvard.edu In perfluorinated polymers, these are primarily van der Waals forces, specifically London dispersion forces. chemguide.co.uk The cohesive energy density, a measure of the strength of intermolecular interactions, is a key parameter that influences properties like gas solubility in polymers. mdpi.com For perfluorodioxolane polymers, a higher cohesive energy density generally leads to increased solubility selectivity for gases. mdpi.com Computational methods can be used to predict these interactions. For example, Monte Carlo simulations have been employed to evaluate binary interaction integrals between polymer chains to predict mixture compatibility. fluorine1.ru Additionally, neural network potentials, sometimes combined with dispersion corrections, are emerging as a powerful tool for accurately modeling intermolecular interactions in large chemical systems with a computational cost much lower than high-level ab initio calculations. researchgate.netacs.org

Research on Advanced Applications of Poly Perfluoro 2 Ethyl 2 Methyl 1,3 Dioxole and Its Copolymers

Optical Materials Research and Development

Amorphous perfluorinated polymers, including those derived from perfluoro-2-ethyl-2-methyl-1,3-dioxole, are at the forefront of optical materials research. Their unique combination of properties makes them highly promising for creating advanced waveguide elements for integrated optical devices. fluorine1.rufluorine1.ru The substitution of hydrogen atoms with fluorine results in materials with high optical transparency, a low refractive index, and low material dispersion, particularly in the near-infrared telecommunication wavelength ranges. fluorine1.rufluorine1.ru Furthermore, the amorphous nature of these polymers minimizes light scattering, a critical factor for optical applications. fluorine1.ru These polymers also exhibit high chemical resistance, hydrophobicity, and greater stability against environmental factors like temperature and humidity compared to their hydrocarbon counterparts. fluorine1.rufluorine1.ru

Design Principles for Perfluoropolymer-Based Optical Fibers and Waveguides

The fundamental design of optical fibers and waveguides relies on the principle of total internal reflection, where light is confined within a core material surrounded by a cladding material with a slightly lower refractive index. mdpi.com In traditional silica-based fibers, this refractive index difference is often achieved by doping the core with materials like germanium dioxide (GeO2) and/or doping the cladding with fluorine. titech.ac.jp

Perfluorinated polymers offer a significant advantage in this domain by enabling the creation of all-polymer optical fibers. For a material to function as an optical waveguide, it must be highly transparent at the operational wavelengths, typically 1.3 and 1.55 µm for telecommunications. titech.ac.jp Conventional polymers like poly(methyl methacrylate) (PMMA) suffer from high optical losses at these near-IR wavelengths due to the absorption by carbon-hydrogen (C-H) bonds. titech.ac.jpmdpi.com Perfluoropolymers, by replacing C-H bonds with carbon-fluorine (C-F) bonds, overcome this limitation, leading to significantly lower absorption losses. fluorine1.ru The design of a polymer optical waveguide typically involves a planar structure with a core material (e.g., refractive index of 1.48-1.50) and a cladding material (e.g., refractive index of 1.45), fabricated on a substrate that provides mechanical support. mdpi.comradioeng.cz

Waveguiding Core and Cladding Material Optimization

A key advantage of using copolymers of this compound is the ability to formulate both the light-guiding core and the surrounding cladding from the same family of perfluorinated materials. researchgate.net The refractive index of the copolymer can be precisely tuned by adjusting the molar ratio of the comonomers. fluorine1.ruresearchgate.net This allows for the meticulous optimization of the refractive index contrast between the core and cladding layers. mdpi.com

For instance, copolymers of this compound and a perfluorovinyl ether can be synthesized to create materials with a specific refractive index difference (Δn). researchgate.net This control is essential for fabricating optical fibers and integrated optical waveguides with a desired numerical aperture (NA), which determines the light-gathering ability of the fiber. researchgate.net Research has demonstrated that by varying the copolymer composition, NAs ranging from 0.13 to 0.2 can be achieved, showcasing the versatility of this material system for creating all-polymer waveguide structures. researchgate.net The optimization process involves depositing an undercladding layer, followed by the core layer which can be patterned using techniques like photolithography and reactive ion etching, and finally an overcladding layer is applied. titech.ac.jpradioeng.cz

Modulation of Optical Transparency and Light Scattering Characteristics

The optical transparency of polymers based on this compound is exceptionally high in the visible and near-infrared (NIR) regions of the spectrum. fluorine1.ruresearchgate.net This is primarily due to the replacement of hydrogen atoms with fluorine, which significantly reduces light absorption caused by the overtones of C-H bond vibrations that plague conventional polymers in the NIR. fluorine1.rutitech.ac.jp Copolymers of this compound have demonstrated high optical transparency specifically within the crucial telecommunication C-band (1530–1565 nm). researchgate.net Spectroscopic analysis of films made from related perfluorinated dioxole copolymers shows no intense absorption bands below 2 µm. fluorine1.ru

Investigations into Refractive Index Control and Non-Monotonic Behavior

The refractive index is a critical property for optical applications, and its precise control is a significant area of research. researchgate.net For copolymers of perfluorinated dioxoles, the refractive index can be tuned by altering the molar concentration of the comonomers in the macromolecule. fluorine1.rufluorine1.ru

In a notable study involving copolymers of this compound and perfluoro-5-methyl-3,6-dioxanon-1-ene, researchers observed a non-monotonic relationship between the refractive index (n) and the molar percentage of the ether comonomer (x). researchgate.net Instead of a simple linear increase or decrease, the n(x) curve was found to be non-monotonic. This complex behavior allows for fine-tuning of the optical properties, and a difference in refractive indices (Δn) of up to 0.015 could be achieved between copolymers with different compositions. researchgate.net This is highly desirable for creating the core and cladding of an optical fiber from similar materials. In contrast, studies on copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and perfluorohex-1-ene (B1329354) showed that the refractive index increases monotonically with the growth of the perfluorohex-1-ene content. fluorine1.ru

The ability to create fluoropolymers with very low refractive indices is a major advantage. The theoretical lower limit for the refractive index of organic polymers is predicted to be close to 1.29. researchgate.net Copolymers of perfluoro-2,2-dimethyl-1,3-dioxole have been synthesized with refractive indices in the range of 1.29-1.30, approaching this theoretical limit. fluorine1.ru

Table 1: Refractive Index Properties of Perfluorodioxole Copolymers

| Copolymer System | Comonomer | Refractive Index (n) Behavior | Refractive Index Range / Δn | Source(s) |

|---|---|---|---|---|

| This compound | Perfluoro-5-methyl-3,6-dioxanon-1-ene | Non-monotonic with ether mol. % | Δn = 0.015 | researchgate.net |

| Perfluoro-2,2-dimethyl-1,3-dioxole | Perfluorohex-1-ene | Monotonic increase with perfluorohex-1-ene mol. % | 1.29 - 1.30 (at 632.8 nm) | fluorine1.ru |

Studies on Material Dispersion in Telecommunication Wavelength Ranges

Material dispersion is the phenomenon where the refractive index of a material changes with the wavelength of light, causing different colors of light to travel at different speeds. In telecommunications, this can lead to the broadening of optical pulses and limit the data transmission rate. Therefore, materials with low material dispersion are highly sought after for optical fibers. titech.ac.jp

Copolymers based on perfluorinated dioxoles, including this compound, exhibit low material dispersion in the key telecommunication wavelength windows around 0.85, 1.3, and 1.55 µm. fluorine1.ruresearchgate.net This property, combined with their low absorption loss, makes them excellent candidates for high-speed, long-distance data transmission. researchgate.net For silica (B1680970) optical fibers, the zero-dispersion wavelength (where material dispersion is minimal) is typically around 1.3 µm, while the minimum transmission loss is at 1.55 µm. titech.ac.jp Significant research has gone into shifting the zero-dispersion wavelength to match the minimum-loss wavelength to maximize performance. titech.ac.jp The low material dispersion of perfluorinated polymers across a broad range of telecom wavelengths is a significant advantage for next-generation optical communication systems. fluorine1.rufluorine1.ruresearchgate.net

Research on Photoinduced Processes in Fluorinated Dioxole Polymers

Photoinduced processes, where light is used to initiate a chemical reaction, are fundamental to various advanced manufacturing techniques, including photolithography and 3D printing. mdpi.com Research in this area for fluorinated polymers opens up possibilities for precisely patterning these materials for integrated optics and other micro-fabrication applications. researchgate.netnih.gov

The primary mechanism for such processes is often photoinduced polymerization, where a photosensitive molecule (photoinitiator) absorbs light to generate reactive species, such as free radicals or acids, that initiate a polymerization chain reaction. mdpi.com These reactions are spatially controlled, occurring only in the irradiated areas, which allows for the creation of intricate patterns. mdpi.com

While specific research on photoinduced processes in poly(this compound) is not widely detailed, studies on related fluorinated and dioxolane-containing polymers provide insight into potential pathways. For example, photoresists containing fluorinated polymers and diazonaphthoquinone (DNQ) units have been developed. nih.gov Upon exposure to UV light, the DNQ undergoes a Wolff rearrangement, altering the material's solubility in a developer solvent and allowing for the creation of negative-tone patterns. nih.gov Other research has demonstrated the photoinitiated cationic cross-linking of 4-methylene-1,3-dioxolane (B14172032) derivatives, indicating that the dioxolane ring structure can be involved in photopolymerization processes. documentsdelivered.com These examples highlight the potential for using photoinduced reactions to structure and functionalize fluorinated dioxole polymers for advanced applications.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Perfluoro-2,2-dimethyl-1,3-dioxole |

| Perfluoro-5-methyl-3,6-dioxanon-1-ene |

| Perfluorovinyl ether |

| Perfluoropropyl vinyl ether |

| Perfluorohex-1-ene |

| Perfluoronylvinyl ether |

| Tetrafluoroethylene (B6358150) |

| Germanium dioxide |

| Poly(methyl methacrylate) |

| Diazonaphthoquinone |

Membrane Separation Technologies Research

Research into membranes derived from the polymer of this compound, known as poly(this compound) or PPFMED, and its copolymers has revealed significant potential for advanced gas separation applications. These materials are part of a class of amorphous perfluorinated polymers recognized for their exceptional chemical inertness, thermal stability, and unique transport properties. researchgate.netsemanticscholar.org

Fundamentals of Gas Permeation, Diffusion, and Sorption in Perfluorodioxole Membranes

A homopolymer synthesized from this compound exhibits properties that are highly desirable for membrane applications. It is an amorphous polymer with a high glass transition temperature (Tg) of 235°C and a relatively low density of 1.83 g/cm³. researchgate.net Research indicates that this homopolymer is characterized by high gas permeability, diffusion, and solubility coefficients. researchgate.net

Studies on closely related copolymers, such as those of perfluoro-2,2-dimethyl-1,3-dioxole and tetrafluoroethylene, further illuminate the transport characteristics of this polymer class. These copolymers exhibit high permeability coefficients for light gases, comparable to the most permeable glassy polymers known. biogeneral.com The high transport parameters are a hallmark of perfluorodioxole-based polymers.

Table 1: Illustrative Gas Transport Properties of a Perfluorodioxole Copolymer (65% Perfluoro-2,2-dimethyl-1,3-dioxole / 35% Tetrafluoroethylene) at 35°C

| Gas | Permeability (P) [Barrer] | Diffusion (D) [10⁻⁸ cm²/s] | Sorption (S) [cm³(STP)/cm³·atm] |

| Helium (He) | 980 | 1800 | 0.054 |

| Hydrogen (H₂) | 2200 | 2000 | 0.11 |

| Oxygen (O₂) | 710 | 140 | 0.51 |

| Nitrogen (N₂) | 350 | 58 | 0.60 |

| Carbon Dioxide (CO₂) | 1900 | 48 | 3.96 |

| Methane (B114726) (CH₄) | 280 | 17 | 1.65 |

| Data sourced from a study on a related perfluorodioxole copolymer to demonstrate typical transport characteristics. biogeneral.com |

Selective Separation of Gaseous Mixtures (e.g., Hydrofluorocarbons, Oxygen/Nitrogen)

The effectiveness of a membrane is determined not only by its permeability but also by its selectivity—the ability to separate one gas from another. This is expressed as the ratio of the permeability coefficients of the two gases (α = Pₐ / Pₑ). Amorphous perfluorodioxole polymers and copolymers have demonstrated promising selectivity for various important industrial gas separations. semanticscholar.orggoogle.com

For instance, membranes made from dipolymers of perfluoro-2,2-dimethyl-1,3-dioxole and tetrafluoroethylene show preferential permeability to oxygen over nitrogen, with an O₂/N₂ selectivity of at least 1.4, making them suitable for oxygen enrichment applications. google.com Copolymers have also been investigated for the separation of carbon dioxide from methane (CO₂/CH₄), a critical process in natural gas purification. semanticscholar.orgresearchgate.net The performance of these materials often approaches the Robeson upper bound, a benchmark that plots the trade-off between permeability and selectivity for polymeric membranes. semanticscholar.org

Table 2: Ideal Selectivity for Various Gas Pairs in Perfluorodioxole-based Copolymer Membranes

| Gas Pair | Polymer System | Selectivity (α) |

| O₂/N₂ | Perfluoro-2,2-dimethyl-1,3-dioxole/TFE Copolymer | >1.4 google.com |

| CO₂/CH₄ | Poly(50%PBVE-co-50%PDD) | ~20 semanticscholar.org |

| He/N₂ | Poly(12%PBVE-co-88%PDD) | ~40 semanticscholar.org |

| He/CH₄ | Poly(12%PBVE-co-88%PDD) | ~100 semanticscholar.org |

| Data for related perfluorodioxole copolymers (PDD: perfluoro-2,2-dimethyl-1,3-dioxole; PBVE: perfluoro(butenyl vinyl ether); TFE: tetrafluoroethylene) illustrating separation capabilities. |

Relationship between Membrane Morphology, Free Volume, and Separation Performance

The superior gas transport properties of poly(this compound) and its analogs are intrinsically linked to their unique polymer chain structure and the resulting morphology. The bulky, rigid dioxole rings, combined with the ethyl and methyl side groups, hinder efficient chain packing and rotation. This creates a significant amount of fractional free volume (FFV)—the microscopic voids between polymer chains—which facilitates the diffusion of gas molecules. researchgate.net

Positron Annihilation Lifetime Spectroscopy (PALS) is a key technique used to probe the size and distribution of these free volume elements. PALS studies on the homopolymer of this compound confirm that it possesses large free volume elements, with sizes approaching those of Teflon AF 2400, another high-free-volume, high-permeability perfluoropolymer. researchgate.net There is a direct correlation: a larger free volume size and a higher FFV generally lead to higher diffusion coefficients and, consequently, greater gas permeability. researchgate.netresearchgate.net The selectivity, in turn, is governed by the size distribution of these free volume elements and the relative condensability of different gases, enabling the size-sieving ability of these membranes. semanticscholar.org

Development of Composite and Hollow Fiber Membranes

To be practical for industrial applications, membrane materials must be fabricated into modules with a high surface area-to-volume ratio. Two advanced configurations are composite membranes and hollow fiber membranes. mdpi.comgoogle.com

Composite Membranes: These are multi-layer structures where a very thin, dense selective layer of the high-performance polymer, such as PPFMED, is coated onto a thick, highly porous, and mechanically robust support material. google.com This design allows for high gas flux because the selective layer can be made exceptionally thin (often less than 1 µm) without compromising mechanical integrity, which is provided by the support. researchgate.net

Hollow Fiber Membranes: This configuration involves spinning the polymer into fine, hair-like fibers with a hollow core. mdpi.com Gas mixtures can be fed either to the inside (bore side) or the outside (shell side) of the fibers, with the permeate being collected on the opposite side. This geometry is highly efficient, packing a vast amount of membrane surface area into a compact module. The homopolymer poly-perfluoro(2-methyl-2-ethyl-1,3-dioxol) has been identified as a particularly promising material for membrane oxygenators, an application that frequently utilizes hollow fiber modules for their high efficiency in gas exchange. researchgate.net

Electronic and Dielectric Materials Research

The unique electronic properties of amorphous perfluoropolymers, including those derived from this compound, make them candidates for specialized applications in microelectronics and optics.

Investigations into Low Dielectric Constant Properties for Microelectronics

In microelectronics, materials with a low dielectric constant (low-k) are essential for use as insulators between conductive pathways in integrated circuits. A low-k material reduces signal delay (RC delay), cross-talk, and power dissipation, enabling the fabrication of faster and more efficient microchips. Amorphous perfluoropolymers are known for their inherently low dielectric constants. researchgate.net

Research into copolymers of this compound and perfluorovinyl ethers has demonstrated their potential in this area. researchgate.net These copolymers possess very low refractive indices, in the range of n = 1.293 to 1.314. researchgate.net According to Maxwell's relation (k ≈ n²), the dielectric constant (k) at optical frequencies is approximately the square of the refractive index (n) for non-polar materials. This strong correlation indicates that these copolymers have an exceptionally low dielectric constant, making them promising for applications as cladding for optical fibers and as low-k dielectric layers in electronic components. researchgate.net

Applications in Substrates for Printed Circuit Boards and Advanced Electronic Components

Amorphous copolymers of perfluoro-2,2-dimethyl-1,3-dioxole are noted for their low dielectric constant of 2.1. epo.org This characteristic is critical for the manufacturing of substrates for high-speed digital multi-layer circuit boards. epo.org A lower dielectric constant allows for faster signal propagation and greater circuit density. epo.org These fluoropolymers also exhibit excellent dimensional stability over a wide range of temperatures, from -20°C up to soldering temperatures around 225°C. epo.org

In comparison to materials like polyimide, which have a higher dielectric constant (greater than 3) and are susceptible to moisture absorption, amorphous perfluorodioxole copolymers offer significant advantages. epo.org Their inherent hydrophobicity, chemical resistance, and purity make them ideal for protecting sensitive electronic circuits and components from environmental factors such as water and corrosive chemicals. epo.org This combination of properties allows for the creation of laminates, such as copper/amorphous copolymer/copper, that can support very high circuit speeds. epo.org

The ability to dissolve these polymers to form coating and encapsulating solutions further enhances their utility in electronics. epo.org For instance, they can be used to encapsulate "smart connectors" to protect them from environmental degradation or to serve as a protective layer on electronic connectors, replacing traditional gold flashing. epo.org

Below is a table summarizing the key properties of a closely related perfluorodioxole copolymer relevant to electronic applications.

| Property | Value | Significance in Electronic Applications |

| Dielectric Constant | 2.1 | Enables faster signal speeds and higher circuit density in PCBs. epo.org |

| Dimensional Stability | Stable from -20°C to 225°C | Ensures reliability of electronic components during operation and manufacturing processes like soldering. epo.org |

| Moisture Absorption | Low | Prevents changes in dielectric properties and corrosion of metallic components. epo.org |

| Chemical Resistance | Outstanding | Protects circuits from corrosive environments. epo.org |

Other Emerging Academic Applications of this compound Polymers

Beyond their potential in mainstream electronics, copolymers of this compound are being actively researched for other specialized academic and technological applications, primarily in the field of optics and photonics.

Research has demonstrated that amorphous copolymers of this compound with various perfluorovinyl ethers possess high optical transparency and a low refractive index. researchgate.net These properties are highly desirable for the fabrication of optical fibers and integrated optical waveguides. researchgate.net

For example, copolymers synthesized with perfluoro-5-methyl-3,6-dioxanon-1-ene exhibit high transparency in the telecommunication C-band region (1530–1565 nm). researchgate.net Similarly, copolymers with perfluoropropyl vinyl ether show high optical transparency, a low refractive index, and low material dispersion in the telecommunication wavelength ranges around 0.85, 1.3, and 1.5 µm. researchgate.net These materials are also predominantly amorphous and have high glass-transition and decomposition temperatures, which contributes to their robustness. researchgate.net

The ability to form films from these copolymers makes them suitable for creating light-guiding coatings for various integrated optics and photonics devices. fluorine1.ru The refractive index of these copolymers can be tuned by adjusting the molar concentration of the comonomer, allowing for the design of optical waveguides with specific numerical apertures. researchgate.net

The following table presents findings from research on the optical properties of this compound copolymers.

| Copolymer System | Key Research Findings | Potential Applications |

| This compound and Perfluoro-5-Methyl-3,6-Dioxanon-1-ene | High optical transparency in the C-band; amorphous structure; film-forming capability. researchgate.net | Optical fibers, integrated optical waveguides. researchgate.net |

| This compound and Perfluoropropyl Vinyl Ether | High optical transparency, low refractive index, and low material dispersion in telecommunication wavelengths (0.85, 1.3, 1.5 µm); high glass-transition and decomposition temperatures. researchgate.net | Claddings for optical fibers and waveguides. researchgate.net |

Future Research Directions and Emerging Trends in Perfluorodioxole Chemistry

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

The synthesis of perfluorodioxole monomers is a key area of ongoing research, with a focus on improving efficiency and sustainability. Traditional methods often involve energy-intensive processes. toxicdocs.org Current research explores novel synthetic routes to mitigate these challenges.

One established method for preparing perfluorodioxolane monomers is through the direct fluorination of corresponding hydrocarbon monomers. mdpi.com Another promising approach involves the use of high-pressure techniques, which can facilitate polymerization without the need for chemical initiators. researchgate.netresearchgate.netfluorine1.ru This high-pressure polymerization has been successfully used to synthesize copolymers of Perfluoro-2-Ethyl-2-Methyl-1,3-Dioxole. researchgate.net

Future research is aimed at developing pathways that are not only more efficient but also more environmentally benign. This includes exploring catalysts that can lower the energy requirements of synthesis and reduce the reliance on harsh reagents. The goal is to create "green" manufacturing processes that minimize environmental impact while maintaining or improving product quality. A significant challenge lies in making these new, sustainable methods scalable for industrial production.

Exploration of New Co-monomer Systems for Tailored Polymer Properties

Copolymerization is a powerful strategy for fine-tuning the properties of polymers to meet the demands of specific applications. researchgate.net The properties of polymers derived from this compound can be precisely tailored by introducing different co-monomers.

Researchers have successfully synthesized copolymers with various partners, including perfluorovinyl ethers like perfluoro-5-methyl-3,6-dioxanon-1-ene and perfluoropropyl vinyl ether. researchgate.netresearchgate.net These copolymer systems exhibit unique characteristics:

Optical Properties : Copolymerization can alter the refractive index, a critical parameter for applications in optical fibers and waveguides. researchgate.netiaea.org For instance, copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and perfluoro(propyl vinyl ether) have been synthesized with very low refractive indices (n = 1.293–1.314). iaea.orgosti.gov

Thermal Stability : The choice of co-monomer influences the glass transition temperature (Tg) and decomposition temperature of the resulting polymer. researchgate.netresearchgate.net A homopolymer of this compound synthesized under high pressure demonstrated a high glass transition temperature of 235 °C. researchgate.net

Gas Permeability : Perfluorodioxole polymers are known for their high gas permeability, a property that is sensitive to the polymer's composition and structure. researchgate.net

The following table summarizes the properties of some perfluorodioxole copolymer systems:

| Perfluorodioxole Monomer | Co-monomer | Key Properties Investigated | Potential Applications |

|---|---|---|---|

| This compound | Perfluoro-5-methyl-3,6-dioxanon-1-ene | Non-monotonic refractive index, high optical transparency. researchgate.netresearchgate.net | Optical fibers, integrated optical waveguides. researchgate.net |

| This compound | Perfluoropropyl vinyl ether | High optical transparency, low refractive index, high glass-transition and decomposition temperatures. researchgate.net | High-speed optoelectronic printed circuit boards. researchgate.net |

| Perfluoro-2,2-dimethyl-1,3-dioxole | Tetrafluoroethylene (B6358150) | High gas permeability, tunable glass transition temperature, chemical resistance. researchgate.net | Gas separation membranes, antireflective coatings. researchgate.net |

| Perfluoro-2,2-dimethyl-1,3-dioxole | Perfluoro(propyl vinyl ether) | High optical transparency, very low refractive index (1.293-1.314). iaea.orgosti.gov | Claddings for optical fibers and waveguides. iaea.orgosti.gov |

Future work will continue to explore novel co-monomer systems to further expand the property space of these materials, enabling their use in increasingly demanding technological fields.

Advanced Computational Modeling for Predictive Material Design

The traditional trial-and-error approach to polymer development is time-consuming and costly. mdpi.com Advanced computational modeling is emerging as an indispensable tool for accelerating the design of new materials. mdpi.commit.edu By integrating large-scale computational modeling, artificial intelligence (AI), and machine learning (ML), researchers can predict material properties before synthesis. mit.edumit.edu

Key aspects of this trend include:

Predictive Models : ML models can be trained on existing data to predict polymer properties based on their chemical structure and composition. acs.org This allows for the rapid screening of vast numbers of potential candidates to identify those with the most promising characteristics. acs.org

Multiscale Modeling : Techniques like molecular dynamics and multiscale methods allow scientists to simulate polymer behavior from the atomic to the macroscopic level. mit.eduuchicago.edu This can provide insights into mechanical properties, thermal behavior, and even material failure. mit.edu

Simulation of Polymerization : Models like the First Shell Substitution Effect (FSSE) are used to simulate the process of polymerization itself, helping to understand how reaction conditions influence the final polymer network structure. cam.ac.uk

For perfluorodioxole polymers, these computational tools can be used to design materials with optimized refractive indices, gas permeabilities, and thermal stabilities, significantly speeding up the development cycle for new applications. mdpi.com

Integration of this compound Polymers in Multifunctional Composites

The exceptional properties of this compound-based polymers make them excellent candidates for inclusion in multifunctional composites. These composites combine the benefits of the fluoropolymer matrix with other materials to achieve enhanced performance.